Ethyl 2-(furan-2-yl)quinoline-4-carboxylate
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Overview
Description
Ethyl 2-(furan-2-yl)quinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a furan ring fused to a quinoline structure, with an ethyl ester functional group attached to the carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(furan-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-furylamine with 2-chloroquinoline-4-carboxylic acid, followed by esterification with ethanol in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as tetrahydrofuran or dichloromethane, with the use of a dehydrating agent like thionyl chloride to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions are employed under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(furan-2-yl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-quinoline-4-carboxylic acid: Lacks the ethyl ester group but shares similar core structure and properties.
2-Furan-2-yl-quinoline-4-carboxamide:
2-Furan-2-yl-quinoline-4-carboxylic acid methyl ester: Similar to the ethyl ester but with a methyl group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-(furan-2-yl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl ester group enhances its solubility in organic solvents and may influence its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H13NO3 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 2-(furan-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)12-10-14(15-8-5-9-20-15)17-13-7-4-3-6-11(12)13/h3-10H,2H2,1H3 |
InChI Key |
KTSTYWYILXGAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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